molecular formula C17H12ClN5O2 B10981311 7-chloro-4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide

7-chloro-4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide

Cat. No.: B10981311
M. Wt: 353.8 g/mol
InChI Key: PFUJUKNSCRPBKS-UHFFFAOYSA-N
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Description

7-chloro-4-hydroxy-N-[([1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]quinoline-3-carboxamide is a complex organic compound that features a quinoline core substituted with a chloro and hydroxy group, and a triazolopyridine moiety attached via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-hydroxy-N-[([1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]quinoline-3-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.

    Chlorination and Hydroxylation: The quinoline core is then chlorinated using reagents like phosphorus oxychloride (POCl3) and subsequently hydroxylated using sodium hydroxide (NaOH) or other suitable bases.

    Formation of the Triazolopyridine Moiety: The triazolopyridine moiety can be synthesized through cyclization reactions involving appropriate precursors such as 3-aminopyridine and hydrazine derivatives.

    Coupling Reaction: The final step involves coupling the quinoline derivative with the triazolopyridine moiety using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group on the quinoline core can undergo oxidation to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology

In biological research, this compound can be used to study the interactions of quinoline and triazolopyridine derivatives with various biological targets, including enzymes and receptors.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties. The presence of the triazolopyridine moiety is known to enhance the biological activity of such compounds.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic, optical, or catalytic properties.

Mechanism of Action

The mechanism of action of 7-chloro-4-hydroxy-N-[([1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]quinoline-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the triazolopyridine moiety can bind to various enzymes, inhibiting their activity. This dual interaction can lead to the disruption of cellular processes, making it a potential candidate for anticancer and antimicrobial therapies.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-4-hydroxyquinoline-3-carboxylic acid: Similar quinoline core but lacks the triazolopyridine moiety.

    4-hydroxy-7-chloroquinoline: Similar structure but lacks the carboxamide linkage and triazolopyridine moiety.

    1,2,4-triazolo[4,3-a]pyridine derivatives: Similar triazolopyridine moiety but different core structures.

Uniqueness

The uniqueness of 7-chloro-4-hydroxy-N-[([1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]quinoline-3-carboxamide lies in its combined structural features, which provide a synergistic effect in its biological activity. The presence of both the quinoline and triazolopyridine moieties allows for multiple modes of action, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C17H12ClN5O2

Molecular Weight

353.8 g/mol

IUPAC Name

7-chloro-4-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H12ClN5O2/c18-10-4-5-11-13(7-10)19-8-12(16(11)24)17(25)20-9-15-22-21-14-3-1-2-6-23(14)15/h1-8H,9H2,(H,19,24)(H,20,25)

InChI Key

PFUJUKNSCRPBKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CNC(=O)C3=CNC4=C(C3=O)C=CC(=C4)Cl

Origin of Product

United States

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